molecular formula C16H18O3 B2529316 2-(4-(Benzyloxy)phenyl)propane-1,3-diol CAS No. 155062-29-6

2-(4-(Benzyloxy)phenyl)propane-1,3-diol

Cat. No.: B2529316
CAS No.: 155062-29-6
M. Wt: 258.317
InChI Key: ZBZPRBDFDOSTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Benzyloxy)phenyl)propane-1,3-diol is a phenylpropanoid derivative characterized by a propane-1,3-diol backbone substituted with a benzyloxy group at the para position of the phenyl ring. The benzyloxy moiety (C₆H₅CH₂O-) introduces lipophilicity, while the diol group enhances solubility in polar solvents. This compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation, as evidenced by its structural analogs in synthetic studies . Its structural versatility makes it a valuable intermediate in pharmaceutical and materials science research, particularly in the development of liquid crystals and bioactive derivatives .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZPRBDFDOSTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-(4-(Benzyloxy)phenyl)propane-1,3-diol involves the reaction of propane-1,3-diol with benzyl alcohol under acidic conditions to form the desired ether . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)propane-1,3-diol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2-(4-(Benzyloxy)phenyl)propane-1,3-diol but differ in substitution patterns, functional groups, and biological activities. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Substituents/Modifications Source/Synthesis Key Findings/Activity Reference
This compound C₁₆H₁₈O₄ Benzyloxy (para), propane-1,3-diol Synthetic intermediates Intermediate for anticancer derivatives
2-(4-Hydroxyphenyl)propane-1,3-diol C₉H₁₂O₃ Hydroxy (para) Taxus cuspidata No cytotoxicity; natural isolation
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol C₁₀H₁₄O₄ Methoxy (meta), hydroxy (para) Taxus cuspidata First isolation from Taxus genus
2-(Benzyloxy)propane-1,3-diol (1a) C₁₀H₁₄O₃ Benzyloxy (no phenyl extension) Synthetic High-purity intermediate (98% HPLC)
2-((2-(4-(Benzyloxy)phenyl)-2-hydroxyethyl)amino)propane-1,3-diol C₁₈H₂₃NO₅ Benzyloxy (para), hydroxyethyl-amino group Synthetic 27% yield; potential anticancer activity
1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propane-1,3-diol C₂₂H₃₀O₉ Methoxy, hydroxypropyl, diol Sambucus williamsii First isolation from genus; no bioactivity

Structural Variations and Functional Implications

Substituent Position and Polarity 2-(4-Hydroxyphenyl)propane-1,3-diol: The absence of a benzyloxy group reduces lipophilicity compared to the target compound. The para-hydroxy group enables hydrogen bonding, enhancing solubility in aqueous systems. Isolated from Taxus cuspidata, it lacks cytotoxicity, suggesting minimal bioactive interference . Its isolation from Taxus highlights its role in plant secondary metabolism .

Benzyloxy Modifications 2-(Benzyloxy)propane-1,3-diol (1a): Simplification of the target compound’s structure by removing the phenyl extension reduces molecular weight (C₁₀H₁₄O₃ vs. C₁₆H₁₈O₄). This derivative is synthesized with 98% purity and serves as a precursor for glycosylation or esterification . Anti-Cancer Derivative (20S-E5): Introduction of a hydroxyethyl-amino group enhances hydrogen bonding capacity.

Natural vs. Synthetic Origins Natural Compounds: Phenylpropanoid diols like 2-(4-hydroxyphenyl)propane-1,3-diol are often isolated from medicinal plants (e.g., Taxus, Sambucus) but generally lack significant bioactivity in standard assays . These derivatives are optimized for solubility and target engagement in drug discovery .

Biological Activity

2-(4-(Benzyloxy)phenyl)propane-1,3-diol is an organic compound that has garnered interest in various fields including medicinal chemistry and biochemistry. Its structure features a benzyloxy group attached to a propane-1,3-diol backbone, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C13H16O3. It is characterized by:

  • Functional Groups : Hydroxyl (-OH) groups and a benzyloxy (-O-C6H5) group.
  • Molecular Weight : Approximately 220.26 g/mol.

These properties enable the compound to interact with various biological targets, influencing enzymatic activities and cellular processes.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its hydroxyl groups. This interaction can modulate enzyme functions and influence metabolic pathways. Additionally, the benzyloxy group may enhance lipophilicity, allowing better membrane penetration and bioavailability.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anti-cancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against leukemia K562 cells and lymphoma Granta cells, demonstrating significant cytotoxicity at concentrations around 13 µM .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.

Case Studies

  • Cytotoxicity Studies : A study published in a peer-reviewed journal assessed the cytotoxic effects of several derivatives of this compound on cancer cell lines. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells .
  • Enzyme Interaction Studies : Research focused on the interaction between this compound and key metabolic enzymes revealed that it could modulate enzyme activity through competitive inhibition. This finding suggests potential use in drug design targeting metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(4-Chlorophenyl)propane-1,3-diolChlorine atom instead of benzyloxy groupModerate inhibition of certain enzymes
2-(4-Methylphenyl)propane-1,3-diolMethyl group instead of halogenLower cytotoxicity compared to benzyloxy variant
2-(4-Fluorophenyl)propane-1,3-diolFluorine atom; smaller sizeEnhanced binding affinity but less stability

This table highlights how variations in substituents can significantly affect biological activity and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.